1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one
Description
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is a ketone derivative featuring a phenyl group at position 1 and a 1H-pyrrol-2-yl substituent at position 4 of the butan-2-one skeleton. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The compound’s structure combines aromatic (phenyl) and heterocyclic (pyrrole) moieties, which may confer unique electronic and steric properties.
Properties
CAS No. |
396727-61-0 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-phenyl-4-(1H-pyrrol-2-yl)butan-2-one |
InChI |
InChI=1S/C14H15NO/c16-14(9-8-13-7-4-10-15-13)11-12-5-2-1-3-6-12/h1-7,10,15H,8-9,11H2 |
InChI Key |
ASMYLUPUFASINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCC2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of 1-phenyl-1-butanone with pyrrole under acidic conditions. This reaction typically requires a catalyst such as iron(III) chloride and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohols and amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Phenyl-2-butanone (CAS 2550-26-7)
- Molecular Formula : C₁₀H₁₂O
- Structure : Phenyl group at position 4 of butan-2-one.
- Properties: Lower polarity compared to the target compound due to the absence of a heterocycle.
4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2)
- Molecular Formula : C₁₀H₁₂O₂
- Structure : 4-Hydroxyphenyl group at position 4.
- Regulated for use in fragrances, with safety assessments by the Expert Panel for Fragrance Safety limiting concentrations in consumer products .
4-(p-Tolyl)butan-2-one (CAS 7774-79-0)
- Molecular Formula : C₁₁H₁₄O
- Structure : p-Tolyl (4-methylphenyl) group at position 4.
- Properties: Increased lipophilicity compared to 4-phenyl-2-butanone due to the methyl group. Applications are unspecified but may align with industrial solvents or intermediates .
1-(1H-Pyrrol-2-yl)-1,2-propanedione
- Molecular Formula: C₇H₇NO₂
- Structure : Pyrrole and diketone groups.
- Properties: The diketone moiety enables enolate formation, enhancing reactivity. Used as a pheromone component in ecological studies .
Data Table: Comparative Analysis of Butan-2-one Derivatives
Research Findings and Implications
- Safety and Regulation: 4-(4-Hydroxyphenyl)butan-2-one is subject to stringent safety guidelines in fragrances, with maximum concentrations defined across 12 product categories .
- Biological Relevance : Pyrrole-containing compounds, such as 1-(1H-pyrrol-2-yl)-1,2-propanedione, demonstrate bioactivity in pheromone systems, hinting at possible applications for the target compound in agrochemicals or medicinal chemistry .
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